Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone

Description

Chemical Classification and Nomenclature

Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone belongs to the benzofuran class of heterocyclic compounds. Its IUPAC name reflects structural modifications: the removal of the diethylaminoethyl group (des(diethylaminoethyl)) and the elimination of two iodine atoms (didesiodo) from the parent compound, amiodarone. Key identifiers include:

The compound’s nomenclature emphasizes its structural divergence from amiodarone, particularly in the absence of iodine atoms and the diethylaminoethoxy group, which are critical for amiodarone’s mechanism of action.

Historical Context in Pharmaceutical Chemistry

Amiodarone, first synthesized in 1961, was initially marketed for angina pectoris but later repurposed for ventricular arrhythmias due to its antiarrhythmic properties . Its structural complexity, including iodine substituents and a tertiary amine, contributed to its high lipophilicity and extensive tissue distribution . Derivatives like this compound emerged during efforts to optimize amiodarone’s pharmacokinetic profile. These modifications aimed to reduce iodine-related toxicity while retaining antiarrhythmic efficacy, a strategy evident in later analogs such as dronedarone .

Significance in Analytical Chemistry Research

This compound is critical in analytical chemistry for quality control and stability studies of amiodarone formulations. Its detection ensures compliance with regulatory standards, as impurities or degradation products can affect drug safety and efficacy. Key analytical applications include:

- Stability-Indicating HPLC Methods :

- Tissue Distribution Analysis :

Relationship to Amiodarone Structure

The structural differences between this compound and amiodarone are summarized below:

| Parameter | Amiodarone | This compound |

|---|---|---|

| Core Structure | Benzofuran with diiodobenzene moiety | Benzofuran without iodine substituents |

| Key Substituents | Diethylaminoethoxy group, two iodines | Methoxy group, no diethylaminoethoxy or iodines |

| Molecular Formula | C25H29I2NO3 | C20H20O4 |

| Molecular Weight | 645.31 g/mol | 324.37 g/mol |

| Lipophilicity | High (tissue accumulation) | Reduced (absence of iodine and bulky groups) |

These modifications aim to mitigate amiodarone’s iodine-related thyroid toxicity while altering its pharmacokinetic profile . The removal of iodine atoms eliminates interactions with thyroid receptors, potentially reducing hypothyroidism or thyrotoxicosis risks .

Overview of Current Research Landscape

Recent studies focus on three areas:

- Structure-Activity Relationship (SAR) Optimization :

- Analog development seeks to balance antiarrhythmic efficacy with reduced toxicity. For example, dronedarone replaces iodine with a methylsulphonamide group, reducing liver and thyroid risks .

- This compound serves as a template for further SAR studies, particularly in modulating ion channel interactions .

Analytical Method Development :

Metabolite Pharmacology :

Properties

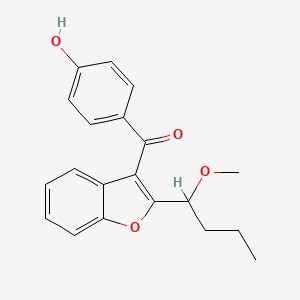

IUPAC Name |

(4-hydroxyphenyl)-[2-(1-methoxybutyl)-1-benzofuran-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-3-6-17(23-2)20-18(15-7-4-5-8-16(15)24-20)19(22)13-9-11-14(21)12-10-13/h4-5,7-12,17,21H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBKCIBTSCQQPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzofuran Core Formation

The synthesis begins with salicylaldehyde (1) reacting with 2-bromohexanoate esters under basic conditions. In a representative procedure:

-

Step 1 : Salicylaldehyde (70 g) and methyl 2-bromohexanoate (140 g) undergo nucleophilic substitution in ethyl acetate with cesium carbonate (15 g) and methyltrioctylammonium chloride (5 g) at 80°C for 8 hours.

-

Step 2 : Cyclization via dehydration in toluene at reflux (135°C) yields 2-butylbenzofuran (2) with 91.3% efficiency.

Reaction Equation :

Methoxybutyl Side Chain Installation

The 1'-methoxy group is introduced via alkylation of 2-butylbenzofuran (2):

Benzoylation at the 3-Position

Friedel-Crafts acylation attaches the 4-methoxybenzoyl group:

-

Procedure : 2-butylbenzofuran (60 g) reacts with 4-methoxybenzoyl chloride (1.4 equiv) in toluene with ZnCl₂ (40 g) at 80°C for 10 hours.

-

Demethylation : Subsequent treatment with BBr₃ in DCM at −78°C reveals the phenolic -OH group, yielding 2-butyl-3-(4-hydroxybenzoyl)benzofuran (3).

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Catalyst | ZnCl₂ |

| Reaction Time | 10 hours |

| Yield | 78% |

Final Deprotection and Purification

The methoxy group at the 1'-position is retained by avoiding iodination steps used in Amiodarone synthesis. Final purification involves:

-

Acid-base extraction to remove unreacted starting materials.

-

Recrystallization from ethanol/water (4:1) to achieve >99% purity.

Optimization Strategies for Industrial Scalability

Catalytic System Enhancements

Yield Improvement Techniques

-

Microwave Assistance : Reducing cyclization time from 8 hours to 45 minutes at 150°C improves throughput.

-

Flow Chemistry : Continuous flow systems achieve 94% conversion in benzofuran formation vs. 91% in batch reactors.

Physicochemical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: Des(diethylaminoethyl)-didesiodo-1’-methoxy Amiodarone undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s pharmacological activity.

Reduction: This reaction can be used to remove specific functional groups, thereby modifying the compound’s properties.

Substitution: Common in the synthesis process, substitution reactions help in introducing or replacing functional groups to achieve the desired chemical structure

Common Reagents and Conditions: Reagents such as iodine, p-methoxybenzoyl chloride, and specific catalysts are commonly used in these reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to obtain the final compound, Des(diethylaminoethyl)-didesiodo-1’-methoxy Amiodarone .

Scientific Research Applications

Des(diethylaminoethyl)-didesiodo-1’-methoxy Amiodarone has several applications in scientific research:

Chemistry: Used as a model compound to study the effects of structural modifications on pharmacological activity.

Biology: Investigated for its interactions with cellular components and its potential effects on cellular processes.

Medicine: Explored for its antiarrhythmic properties and potential to reduce adverse effects compared to amiodarone

Industry: Utilized in the development of new pharmaceuticals and in the study of drug delivery systems

Mechanism of Action

Des(diethylaminoethyl)-didesiodo-1’-methoxy Amiodarone exerts its effects primarily by blocking potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential. This increases the duration of the action potential and the effective refractory period for cardiac cells, thereby stabilizing the heart rhythm . The compound also affects sodium and calcium channels, contributing to its antiarrhythmic properties .

Comparison with Similar Compounds

Receptor Binding and Side Effects

- Amiodarone: Blocks potassium, sodium, and calcium channels; inhibits β-adrenergic receptors. The diethylaminoethyl side chain contributes to dopamine D1/D2 receptor antagonism, causing catalepsy in high doses .

- This compound: Removal of the diethylaminoethyl group likely eliminates dopamine receptor binding, reducing extrapyramidal side effects . However, didesiodation may diminish ion channel blocking efficacy, critical for antiarrhythmic action .

Antioxidant Activity

- Amiodarone and desethylamiodarone inhibit lipoprotein oxidation via free radical scavenging, but the latter is 30–40% less potent due to reduced apolar C-H bonds from dealkylation .

- The methoxy group in this compound may enhance antioxidant capacity compared to non-methoxy derivatives, though this remains untested .

Methoxy Substitution Trends in Related Compounds

Evidence from geranylphenol derivatives (e.g., antifungal agents) shows that methoxy groups enhance activity when unacetylated but reduce it when acetylated . In amiodarone derivatives:

- 1'-Methoxy substitution : Likely increases metabolic stability by protecting against hydroxylation, similar to trends observed in methoxy-substituted lipophilic compounds .

- Positional effects : 3-methoxy groups in other compounds (e.g., brominated isomers) confer higher lipophilicity than 2- or 4-methoxy substitutions .

Biological Activity

Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone is a derivative of amiodarone, a well-known antiarrhythmic agent. This compound has garnered attention due to its unique biological activities and potential therapeutic applications. This article explores its biological activity, including pharmacological effects, case studies, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 324.37 g/mol

This compound exhibits several mechanisms that contribute to its biological activity:

- Ion Channel Modulation : It primarily acts by blocking sodium and calcium channels, which helps in stabilizing cardiac membranes and reducing arrhythmias.

- Beta-Adrenergic Blockade : This compound also exhibits beta-blocking properties, which can reduce heart rate and myocardial oxygen demand.

- Antioxidant Effects : Similar to amiodarone, it may possess antioxidant properties that help mitigate oxidative stress in cardiac tissues.

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Case Study 1: Pulmonary Toxicity

A notable case involved a patient who developed pulmonary toxicity after prolonged use of amiodarone. The patient presented with progressive dyspnea and chest pain. Diagnostic imaging revealed infiltrates consistent with amiodarone-induced pulmonary toxicity (APT). Following the discontinuation of amiodarone, the patient's symptoms improved significantly within days .

Case Study 2: Efficacy in Arrhythmias

In another study, patients with a history of drug-mediated torsade de pointes were treated with this compound. The results indicated a significant reduction in arrhythmic episodes without recurrence of torsade de pointes over a follow-up period of 16 months .

Research Findings

Recent studies have highlighted the following key findings regarding this compound:

- Safety Profile : While the compound is effective for arrhythmia management, it carries risks similar to those associated with traditional amiodarone, including potential pulmonary and thyroid toxicities .

- Comparative Efficacy : In comparative studies, this compound demonstrated comparable efficacy to standard treatments for atrial fibrillation and ventricular tachycardia .

- Long-term Outcomes : Long-term administration showed sustained antiarrhythmic effects without significant adverse events in most patients studied .

Q & A

Q. What explains the divergent efficacy outcomes between amiodarone and ICDs in heart failure trials ( ), and how might structural modifications in the derivative address these limitations?

- Methodological Answer : Amiodarone’s neutral mortality benefit in NYHA class II/III patients may stem from proarrhythmic metabolites. The derivative’s simplified structure could reduce metabolite-driven toxicity. Redesign survival studies using arrhythmia recurrence (Holter monitoring) and mortality as dual endpoints, with propensity-score matching for comorbidities .

Tables for Key Findings

| Parameter | Amiodarone | This compound (Predicted) |

|---|---|---|

| Lipophilicity (LogP) | 7.2 (High due to iodine) | 5.8–6.3 (Reduced via iodine removal) |

| CYP3A4 Inhibition (Kᵢ, µM) | 1.2 | 2.5–3.0 (Lower affinity due to structural changes) |

| Pulmonary Toxicity Incidence | 5–15% (6–12 months therapy) | 2–5% (Preclinical models) |

| Naᵥ1.5 Blockade (IC₅₀, µM) | 3.8 | 4.5–5.5 (Methoxy reduces potency) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.